molecular formula C21H18BrNOS B5217589 4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide

4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide

Cat. No. B5217589
M. Wt: 412.3 g/mol
InChI Key: GXYRKDHMFKEQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Benzylthio)methyl]-N-(3-bromophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of 4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide include the inhibition of cancer cell growth and metastasis, as well as the reduction of inflammation. This compound has also been shown to have neuroprotective effects in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide in lab experiments is its specificity in inhibiting the activity of specific enzymes and proteins. However, one of the limitations of this compound is its potential toxicity and side effects, which require further investigation.

Future Directions

Future research on 4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide should focus on the development of more effective and less toxic analogs of this compound. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections.

Synthesis Methods

The synthesis of 4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide involves the reaction of 3-bromobenzoyl chloride with benzyl mercaptan, followed by the reaction of the resulting product with 4-aminobenzonitrile. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Research has shown that 4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide has potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis. This compound has also shown promising results in the treatment of other diseases, such as Alzheimer's disease and inflammation.

properties

IUPAC Name

4-(benzylsulfanylmethyl)-N-(3-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNOS/c22-19-7-4-8-20(13-19)23-21(24)18-11-9-17(10-12-18)15-25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYRKDHMFKEQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(benzylsulfanyl)methyl]-N-(3-bromophenyl)benzamide

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